3-Methyl-3-pyrazolin-5-one 3-Methyl-3-pyrazolin-5-one 3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds. Crystal structure of 3-methyl-3-pyrazolin-5-one was studied.

Brand Name: Vulcanchem
CAS No.: 4344-87-0
VCID: VC2318236
InChI: InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
SMILES: CC1=CC(=O)NN1
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol

3-Methyl-3-pyrazolin-5-one

CAS No.: 4344-87-0

Cat. No.: VC2318236

Molecular Formula: C4H6N2O

Molecular Weight: 98.1 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-pyrazolin-5-one - 4344-87-0

Specification

CAS No. 4344-87-0
Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
IUPAC Name 5-methyl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Standard InChI Key WGVHNCAJPFIFCR-UHFFFAOYSA-N
SMILES CC1=CC(=O)NN1
Canonical SMILES CC1=CC(=O)NN1

Introduction

Chemical Identity and Structural Characteristics

3-Methyl-3-pyrazolin-5-one is a heterocyclic organic compound belonging to the class of pyrazolones. The compound features a five-membered ring with two adjacent nitrogen atoms and a carbonyl group at position 5. The molecular structure contains a methyl substituent at position 3, which significantly influences its chemical behavior and reactivity patterns. The presence of the carbonyl group adjacent to the nitrogen atoms creates an electron-deficient center that facilitates nucleophilic attacks, making this compound particularly versatile in various chemical transformations .

Basic Chemical Information

The compound is characterized by specific chemical identifiers that distinguish it from other related heterocyclic compounds. Its structural features are fundamental to understanding its chemical behavior and applications in synthetic chemistry.

Table 1: Chemical Identity of 3-Methyl-3-pyrazolin-5-one

ParameterValue
Molecular FormulaC₄H₆N₂O
IUPAC Name5-methyl-1,2-dihydropyrazol-3-one
Molecular Weight98.10 g/mol
CAS Registry Numbers4344-87-0, 108-26-9
Canonical SMILESCC1=CC(=O)NN1
InChIInChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
InChI KeyWGVHNCAJPFIFCR-UHFFFAOYSA-N

The compound exists in tautomeric forms, with the keto form being predominant as confirmed by X-ray crystallography studies. These tautomeric equilibria play a crucial role in the compound's reactivity patterns and its participation in various chemical reactions.

Spectroscopic Characteristics

The structural confirmation and characterization of 3-Methyl-3-pyrazolin-5-one are typically performed using several spectroscopic techniques. These analytical methods provide valuable information about the compound's structural features and purity.

Spectroscopic analysis reveals distinctive signals that confirm the presence of specific functional groups within the molecule. For instance, infrared spectroscopy shows characteristic absorption bands for the carbonyl group (C=O) and N-H stretching vibrations. Nuclear magnetic resonance spectroscopy (¹H-NMR) confirms the presence of the methyl group and other hydrogen environments in the molecule .

Synthesis Methods

The synthesis of 3-Methyl-3-pyrazolin-5-one can be accomplished through various methodologies, with each approach offering distinct advantages depending on the desired scale and application.

Laboratory Synthesis Procedures

The conventional laboratory synthesis of 3-Methyl-3-pyrazolin-5-one involves the reaction of ethyl acetoacetate with hydrazine hydrate in absolute ethanol. This method represents a straightforward approach that yields the target compound under mild conditions. The reaction proceeds through a nucleophilic attack by hydrazine on the carbonyl carbon of ethyl acetoacetate, followed by cyclization to form the pyrazolone ring .

Table 2: Reaction Conditions for Laboratory Synthesis

ParameterCondition
ReagentsEthyl acetoacetate and hydrazine hydrate
SolventAbsolute ethanol
TemperatureRoom temperature to reflux (78°C)
Reaction Time1-16 hours
PurificationRecrystallization
Typical Yield66-100% (depending on reaction conditions)

Alternative synthetic routes involve the reaction of methyl hydrazine with ethyl acetoacetate, which produces 1,3-dimethyl-5-pyrazolone derivatives. The reaction conditions can be modified to optimize yield and purity, with temperatures ranging from 0 to 78°C and reaction times varying from 1 to 16 hours.

Industrial Production Methods

Industrial production of 3-Methyl-3-pyrazolin-5-one typically employs scalable solvent-free reactions that offer advantages in terms of efficiency, environmental impact, and cost-effectiveness. These methods allow for the quantitative preparation of the compound with minimal reaction times and straightforward workup procedures.

The solvent-free approach eliminates the need for environmentally harmful solvents, aligning with green chemistry principles. Additionally, the absence of solvent reduces the energy requirements for solvent removal and purification, making the process more economically viable for large-scale production.

Chemical Reactions and Transformations

3-Methyl-3-pyrazolin-5-one exhibits diverse chemical reactivity, participating in various reactions that lead to valuable heterocyclic compounds with potential biological activities.

Oxidation and Reduction Reactions

Oxidation of 3-Methyl-3-pyrazolin-5-one yields various pyrazolone derivatives, depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions modify the electronic properties of the compound, potentially enhancing its biological activity.

Reduction reactions, typically employing sodium borohydride as the reducing agent, can yield substituted pyrazolines. These transformations alter the saturation level of the heterocyclic ring, influencing the compound's conformational flexibility and interaction with biological targets.

Substitution and Condensation Reactions

The compound readily undergoes substitution reactions with various electrophiles, including alkyl halides and aryl halides. These reactions introduce diverse substituents onto the pyrazolone scaffold, generating a library of derivatives with potentially enhanced biological activities.

A particularly valuable transformation involves the condensation of 3-Methyl-3-pyrazolin-5-one with aromatic aldehydes to form benzylidene derivatives. Research has demonstrated that treating 3-Methyl-5-pyrazolone with different aromatic aldehydes (such as benzaldehyde, salicylaldehyde, vanillin, 4-diamethylaminobanzaldehyde, and cinnamaldehyde) produces benzylidene derivatives of pyrazoles. These substituted pyrazoles can be further treated with hydrazine or phenylhydrazine to produce fused pyrazole ring systems with enhanced biological properties .

Tautomerism

A significant aspect of 3-Methyl-3-pyrazolin-5-one's chemistry is its tautomeric behavior. The compound exists in keto-enol tautomeric forms, with the equilibrium influenced by solvent, temperature, and other reaction conditions. X-ray crystallography studies have confirmed that the keto form predominates in the solid state, with specific hydrogen-bonding patterns observed in the crystal lattice.

Table 3: Influence of Tautomerism on Reactivity

Tautomeric FormReactive SiteType of Reactions
Keto formCarbonyl groupNucleophilic additions, condensations
Enol formHydroxyl group and carbon-carbon double bondElectrophilic substitutions, complexation with metals

The tautomeric equilibrium significantly influences the compound's reactivity in various chemical transformations and its ability to interact with biological targets. The keto form facilitates condensation with compounds like malononitrile, while the enol form may participate in metal coordination, such as in copper(II) complexes with antimicrobial properties.

Applications in Medicinal Chemistry

The pyrazolone scaffold represented by 3-Methyl-3-pyrazolin-5-one serves as a valuable building block in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Synthesis of Bioactive Heterocycles

3-Methyl-3-pyrazolin-5-one functions as a key intermediate in the synthesis of numerous heterocyclic compounds with potential therapeutic applications. For instance, novel fused pyrazoles derivatives synthesized from this compound have demonstrated significant biological activities, including protein kinase inhibition, antioxidant effects, and antimicrobial properties .

The compound's ability to participate in condensation reactions with various aldehydes and subsequent treatment with hydrazine derivatives enables the formation of complex heterocyclic structures. These transformations expand the chemical space available for drug discovery efforts, providing access to diverse molecular scaffolds with potential therapeutic value .

Biological Activities of Derivatives

Research findings indicate that derivatives of 3-Methyl-3-pyrazolin-5-one exhibit a wide range of biological activities that make them promising candidates for drug development.

Antimicrobial Activity

Derivatives of 3-Methyl-3-pyrazolin-5-one have demonstrated moderate antibacterial activity against various pathogens. The antimicrobial potential of these compounds addresses the growing concern of infectious diseases that pose significant threats to public health despite advancements in medicinal chemistry .

The evaluation of antimicrobial activity typically involves agar diffusion or microdilution assays against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungal strains (e.g., C. albicans), with tetracycline or nystatin serving as control agents.

Antioxidant Properties

Studies have revealed that many derivatives of 3-Methyl-3-pyrazolin-5-one possess significant antioxidant potential. The antioxidant activity is typically evaluated using multiple methodologies to ensure comprehensive assessment .

Table 4: Antioxidant Evaluation Methods for 3-Methyl-3-pyrazolin-5-one Derivatives

MethodPrincipleParameter Measured
DPPH Radical ScavengingReduction of DPPH radicalColor change from purple to yellow
ABTS AssayScavenging of ABTS radical cationDecrease in absorbance at 734 nm
Ferric Reducing PowerReduction of Fe³⁺ to Fe²⁺Formation of Perl's Prussian blue complex

The antioxidant properties of these derivatives suggest potential applications in preventing oxidative stress-related conditions and diseases .

Protein Kinase Inhibition

Some derivatives of 3-Methyl-3-pyrazolin-5-one, particularly compounds 5a and 5e as reported in research studies, have demonstrated protein kinase inhibitory activity. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. Therefore, compounds that can modulate protein kinase activity represent valuable therapeutic candidates .

The protein kinase inhibitory potential of these derivatives suggests possible applications in the development of targeted therapies for conditions characterized by aberrant kinase activity .

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-Methyl-3-pyrazolin-5-one derivatives and their biological activities is essential for rational drug design and optimization.

Impact of Substituents

The biological activity of 3-Methyl-3-pyrazolin-5-one derivatives is significantly influenced by the nature and position of substituents on the pyrazolone scaffold. Different substituents can alter the compound's electronic properties, lipophilicity, and steric characteristics, thereby modifying its interaction with biological targets .

Analytical Characterization

The characterization of 3-Methyl-3-pyrazolin-5-one and its derivatives involves various analytical techniques that provide comprehensive information about their structural, physical, and chemical properties.

Spectroscopic Methods

Spectroscopic techniques play a crucial role in confirming the structure and purity of 3-Methyl-3-pyrazolin-5-one and its derivatives. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides information about the hydrogen environments in the molecule, confirming the presence of the methyl group and other structural features. For derivatives, NMR can verify the presence of additional substituents, such as methoxy groups (typically appearing around δ 4.0 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups through their absorption bands. For 3-Methyl-3-pyrazolin-5-one, important bands include those corresponding to carbonyl (C=O) and N-H stretching vibrations.

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of the compound in the solid state. X-ray analysis has been used to confirm the predominant tautomeric form of 3-Methyl-3-pyrazolin-5-one and to elucidate the hydrogen-bonding networks in the crystal lattice. Crystal structure studies have revealed specific space group parameters and cell dimensions (e.g., space group P21/a, cell dimensions a=10.520 Å, b=6.499 Å).

Solubility Properties

Understanding the solubility characteristics of 3-Methyl-3-pyrazolin-5-one is essential for its chemical manipulation and formulation in various applications. The compound exhibits specific solubility patterns that influence its handling and reactivity.

Current Research and Future Directions

Research on 3-Methyl-3-pyrazolin-5-one continues to evolve, with several promising directions for future investigation that could expand its applications and enhance its utility in various fields.

Advanced Synthetic Methodologies

Current research focuses on developing more efficient and environmentally friendly methods for synthesizing 3-Methyl-3-pyrazolin-5-one and its derivatives. These efforts include:

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance reaction rates and yields in the preparation of 3-Methyl-3-pyrazolin-5-one derivatives, such as 3-methyl-1-[(2-oxo-2H-chromen-3-yl)carbonyl] derivatives. This approach offers advantages in terms of reduced reaction times and potentially improved product purity.

  • Solvent-Free Reactions: The development of solvent-free synthetic protocols aligns with green chemistry principles and offers economic and environmental benefits for large-scale production. These methods minimize waste generation and reduce the environmental impact of chemical processes.

  • Catalyst Optimization: Research on catalytic systems aims to improve the efficiency and selectivity of reactions involving 3-Methyl-3-pyrazolin-5-one. Both acidic and basic catalysts have been explored, with optimization efforts focusing on reaction temperature, catalyst concentration, and other parameters to enhance performance.

Expanded Biological Applications

The biological activities exhibited by 3-Methyl-3-pyrazolin-5-one derivatives suggest several promising directions for future research:

  • Development of Targeted Therapeutics: The protein kinase inhibitory activity demonstrated by some derivatives suggests potential applications in cancer therapy and other conditions characterized by dysregulated kinase activity. Further research could focus on optimizing selectivity and potency against specific kinase targets .

  • Antioxidant Formulations: The antioxidant properties of certain derivatives could be leveraged in the development of therapeutic agents for conditions associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and aging-related pathologies .

  • Novel Antimicrobial Agents: In light of the growing challenge of antimicrobial resistance, the moderate antibacterial activity exhibited by some derivatives warrants further investigation. Structure-activity relationship studies could guide the design of more potent antimicrobial agents based on the pyrazolone scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator